Tetracarbonyl(1,5-cyclooctadiene)tungsten(0)
Overview
Description
Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) is a coordination complex with the molecular formula C12H12O4W This compound consists of a tungsten atom coordinated to four carbonyl (CO) groups and a 1,5-cyclooctadiene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) can be synthesized through the reaction of tungsten hexacarbonyl (W(CO)6) with 1,5-cyclooctadiene (COD) under specific conditions. The reaction typically involves heating tungsten hexacarbonyl with 1,5-cyclooctadiene in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
W(CO)6+COD→W(CO)4(COD)+2CO
Industrial Production Methods
While the synthesis of tetracarbonyl(1,5-cyclooctadiene)tungsten(0) is primarily conducted in laboratory settings, industrial production methods would likely involve scaling up the reaction conditions used in the laboratory. This would include optimizing the reaction temperature, pressure, and the use of continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl ligands can be substituted by other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The tungsten center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Addition Reactions: The 1,5-cyclooctadiene ligand can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., pyridine). These reactions are typically carried out under mild conditions, often at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the tungsten center.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the tungsten center.
Major Products
Substitution Reactions: Products include complexes where one or more carbonyl ligands are replaced by other ligands.
Oxidation and Reduction Reactions: Products include tungsten complexes with different oxidation states, such as tungsten(II) or tungsten(IV) complexes.
Scientific Research Applications
Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and polymerization reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Organometallic Chemistry: It serves as a model compound for studying the bonding and reactivity of organometallic complexes.
Biological Applications: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Mechanism of Action
The mechanism of action of tetracarbonyl(1,5-cyclooctadiene)tungsten(0) involves the coordination of the tungsten center to the carbonyl and 1,5-cyclooctadiene ligands. The tungsten atom can undergo various oxidation and reduction reactions, altering its electronic structure and reactivity. The carbonyl ligands can participate in back-donation, where electron density is transferred from the tungsten center to the carbonyl ligands, stabilizing the complex. The 1,5-cyclooctadiene ligand can also participate in addition reactions, further modifying the reactivity of the complex.
Comparison with Similar Compounds
Similar Compounds
Tungsten Hexacarbonyl (W(CO)6): A similar tungsten complex with six carbonyl ligands.
Bis(cyclopentadienyl)tungsten(IV) Dihydride: A tungsten complex with cyclopentadienyl and hydride ligands.
Dichloro(1,5-cyclooctadiene)palladium(II): A palladium complex with similar 1,5-cyclooctadiene ligands.
Uniqueness
Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) is unique due to its combination of carbonyl and 1,5-cyclooctadiene ligands, which provide a distinct electronic environment and reactivity profile. The presence of both types of ligands allows for a wide range of chemical reactions and applications, making it a versatile compound in organometallic chemistry.
Properties
IUPAC Name |
carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.4CO.W/c1-2-4-6-8-7-5-3-1;4*1-2;/h1-2,7-8H,3-6H2;;;;;/b2-1-,8-7-;;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZAVABIRGHJEB-XRGHXPOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CC=CCCC=C1.[W] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1/C=C\CC/C=C\C1.[W] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4W | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70526545 | |
Record name | carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70526545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12129-70-3 | |
Record name | carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70526545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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